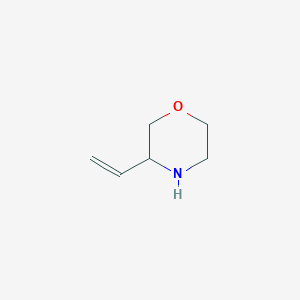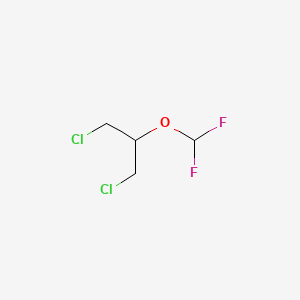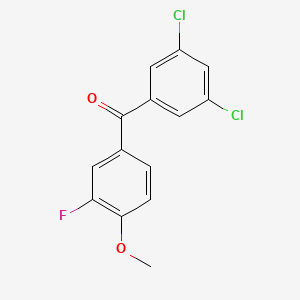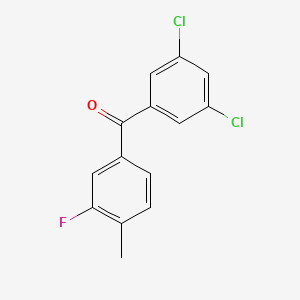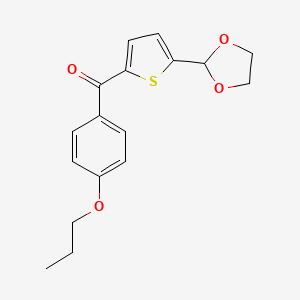
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene (5-DPBT) is a thiophene-based heterocyclic compound with potential applications in organic synthesis and drug development. It has been studied for its ability to act as a ligand, a catalyst, and a drug. 5-DPBT has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
1. Metal Ion Interaction
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene and related compounds have been studied for their ability to interact with various metal ions. For instance, 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, reacts with metal ions like Pd(II), Cu(II), and others, indicating its potential in forming metal complexes (Salameh & Tayim, 1983).
2. Electrochromic Properties
Thiophene derivatives, including similar compounds, have been explored for their electrochromic properties. For example, certain thiophene-based polymers show potential for use in electrochromic devices due to their color-changing abilities when subjected to electrical stimulation (Hu et al., 2019).
3. Synthesis of Heterocyclic Compounds
Thiophene derivatives are valuable in synthesizing novel heterocyclic compounds. For example, a study demonstrated the synthesis of novel c‐hetero‐fused thiophene derivatives, showcasing the compound's utility in creating new chemical entities (Rangnekar & Mavlankar, 1991).
4. Fluorescent Properties
Certain thiophene derivatives exhibit fluorescent properties, making them suitable for applications in sensors or imaging technologies. For instance, fluorescent nitrobenzoyl polythiophenes have been synthesized and characterized for such purposes (Coelho et al., 2015).
5. Medicinal Chemistry
In medicinal chemistry, thiophene derivatives, similar to the compound , are used to synthesize compounds with various biological activities. For example, certain thiophene-based compounds have shown promise as antibacterial and antifungal agents (Mabkhot et al., 2017).
6. Material Science Applications
Thiophene derivatives are also significant in material science, particularly in the development of organic electronic devices like transistors and solar cells. Their unique electronic properties make them suitable for such applications (Nagaraju et al., 2018).
7. Polymer Synthesis
The synthesis and study of polymers containing thiophene units are another area of research. These polymers have shown potential in various applications, including organic solar cells (Qin et al., 2009).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-2-9-19-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-20-10-11-21-17/h3-8,17H,2,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGLWESKIVQFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641956 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene | |
CAS RN |
898778-63-7 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

